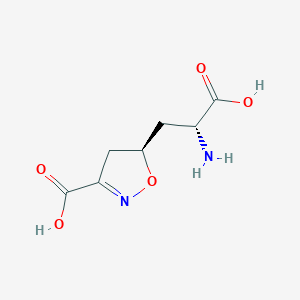

(R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid

説明

特性

IUPAC Name |

(5R)-5-[(2R)-2-amino-2-carboxyethyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O5/c8-4(6(10)11)1-3-2-5(7(12)13)9-14-3/h3-4H,1-2,8H2,(H,10,11)(H,12,13)/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXNPKGXCSBLJK-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C(=O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](ON=C1C(=O)O)C[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the introduction of the amino and carboxyl groups. One common method includes the cyclization of a suitable precursor under acidic or basic conditions to form the isoxazole ring. Subsequent functionalization steps introduce the amino and carboxyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, enantioselective synthesis methods are employed to obtain the desired chiral form of the compound.

化学反応の分析

Types of Reactions

®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with modified functional groups.

科学的研究の応用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 202.165 g/mol. It features two carboxylic acid functional groups and an amino group, which contribute to its biological activity and potential applications in medicinal chemistry .

NMDA Receptor Modulation

One of the primary applications of (R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid is its role as an antagonist at N-methyl-D-aspartate (NMDA) receptors. These receptors are crucial for synaptic plasticity and memory function. The compound's ability to modulate neurotransmission positions it as a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease and other neurodegenerative disorders .

Neuroprotective Potential

Research indicates that this compound can protect neurons from excitotoxicity by inhibiting excessive NMDA receptor activation. This property makes it a valuable tool in developing treatments for various neurological conditions where excitotoxicity is a contributing factor.

Synthesis and Derivatives

Several synthetic methods have been reported for producing this compound. These methods often focus on modifying the compound to create analogs with varied properties, enhancing its biological activity or selectivity towards specific receptors .

Neuroprotective Studies

Recent studies have demonstrated the effectiveness of this compound in animal models of neurodegeneration. In these studies, the compound was shown to reduce neuronal loss and improve cognitive function when administered after inducing excitotoxic damage .

Pharmacological Research

Pharmacological investigations have utilized this compound to elucidate mechanisms underlying synaptic transmission. Its interaction with NMDA receptors has been studied using techniques such as electrophysiology and radiolabeled ligand binding assays, providing insights into its pharmacodynamic properties .

作用機序

The mechanism of action of ®-5-(®-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, modulating their activity and influencing biochemical pathways. Additionally, its structural features enable it to participate in various signaling pathways, affecting cellular processes.

類似化合物との比較

Comparison with Similar Compounds

The compound belongs to a broader class of 4,5-dihydroisoxazole-3-carboxylic acid derivatives , many of which exhibit neuropharmacological activity. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Key Findings and Distinctions

Structural Rigidity vs. In contrast, CGP37849 incorporates a flexible phosphonopentenoic acid chain, favoring interactions with NMDA receptor pockets .

Chirality and Bioactivity :

- The (R,R)-configuration of the target compound contrasts with the racemic or (S)-enriched forms of analogs like 5-(RS)-methyl-5-(3-indolylmethyl)-4,5-dihydroisoxazole-3-carboxylic acid , which showed applications in sweetener development .

- Stereochemistry significantly impacts receptor selectivity; for example, AMPA’s (RS)-form exhibits broader activity than enantiopure derivatives .

Functional Group Influence: The 4-fluorophenyl substituent in the Parchem-listed analog enhances lipophilicity, likely improving blood-brain barrier penetration compared to the hydrophilic amino-carboxyethyl group in the target compound . The indolylmethyl group in the sweetener precursor may contribute to π-π stacking interactions in taste receptors, a feature absent in the target molecule .

Commercial and Research Relevance :

- The target compound’s scarcity and high cost (up to $12,000 for 5 g) limit its use to specialized studies, whereas AMPA and CGP37849 are widely available for neuropharmacological screening .

生物活性

(R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid, also known by its CAS number 824394-11-8, is a chiral compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features an isoxazole ring, which contributes to its unique chemical properties. The presence of both amino and carboxyl groups classifies it as an amino acid derivative. Its molecular formula is with a molecular weight of 202.16 g/mol .

Synthesis

The synthesis of this compound typically involves:

- Formation of the Isoxazole Ring : This is achieved through cyclization methods under acidic or basic conditions.

- Introduction of Functional Groups : Subsequent steps involve the functionalization to introduce amino and carboxyl groups, often utilizing reagents like acyl chlorides for substitution reactions .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It can modulate enzyme activities by binding to active sites, influencing metabolic pathways and cellular processes. Notably, it has shown potential in anticancer and antimicrobial applications.

Anticancer Activity

Recent studies have evaluated the anticancer properties of related compounds in the same structural family. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. In comparative analyses, certain substitutions on the isoxazole ring were found to enhance anticancer activity while minimizing toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound | A549 Cell Viability (%) | Toxicity to Non-Cancerous Cells (%) |

|---|---|---|

| Compound 1 | 78–86 | Low |

| Compound 6 | 64 | Moderate |

| Compound 8 | 66 | High |

| Compound 21 | 50 | Low |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies indicate that derivatives exhibit activity against multidrug-resistant strains such as Staphylococcus aureus, including those resistant to linezolid and tedizolid. This suggests potential applications in treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Against Resistant Strains

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Klebsiella pneumoniae | Moderate |

| Pseudomonas aeruginosa | Limited |

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

- Study on Anticancer Efficacy : A study involving various derivatives showed that structural modifications significantly influenced cytotoxicity profiles against cancer cell lines, paving the way for targeted drug design .

- Research on Antimicrobial Resistance : Another study focused on the efficacy of isoxazole derivatives against resistant bacterial strains, demonstrating their potential as new therapeutic agents against infections that are difficult to treat with conventional antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (R)-5-((R)-2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid in high enantiomeric purity?

- Answer : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, hydroxylamine-O-sulfonic acid, and diethyl acetylenedicarboxylate under reflux conditions (3–5 h in acetic acid). Chiral resolution techniques, such as asymmetric catalysis or chiral chromatography, are critical to maintaining the (R,R)-configuration . For intermediates, sodium acetate is often used as a base to facilitate cyclization .

Key Data :

| Reaction Component | Role | Conditions |

|---|---|---|

| Aromatic aldehydes | Electrophilic substrate | Reflux (3–5 h) |

| Hydroxylamine-O-sulfonic acid | Nitrogen source | Acetic acid solvent |

| Diethyl acetylenedicarboxylate | Alkyne donor | Sodium acetate catalyst |

Q. How can researchers confirm the structural integrity and stereochemistry of this compound?

- Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) to verify molecular weight (theoretical: 202.17 g/mol) .

- NMR spectroscopy : Analyze diastereotopic protons in the dihydroisoxazole ring (δ 3.5–4.5 ppm for CH₂ groups) and carboxyethyl side chain (δ 1.8–2.2 ppm for CH) .

- Chiral HPLC with a cellulose-based column to validate enantiomeric excess (>95%) .

Q. What are the stability considerations for this compound under laboratory storage?

- Answer : The compound is sensitive to humidity and oxidation. Store at 0–6°C in airtight containers under nitrogen. Stability studies show decomposition >5% after 6 months at room temperature, necessitating periodic purity checks via HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for dihydroisoxazole derivatives?

- Answer : Yield discrepancies often arise from variations in reaction time, catalyst loading, or purification methods. For example:

- Prolonged reflux (>5 h) in acetic acid increases byproduct formation (e.g., hydrolyzed esters) .

- Optimize sodium acetate equivalents (1.0–1.2 equiv) to balance cyclization efficiency and side reactions.

- Use gradient recrystallization (DMF/acetic acid) to improve purity from 85% to >95% .

Q. What computational strategies are effective for predicting the biological activity of this compound?

- Answer :

- Molecular docking : Target G-protein-coupled receptors (GPCRs) or ion channels (e.g., AMPA receptors) using the carboxyethyl side chain as a glutamate mimic .

- DFT calculations : Assess the energy barrier for isoxazole ring opening, which correlates with metabolic stability .

- MD simulations : Evaluate conformational flexibility of the dihydroisoxazole core in aqueous vs. lipid bilayer environments .

Q. How does the stereochemical configuration influence enzyme inhibition studies?

- Answer : The (R,R)-configuration enhances binding affinity to glutamate decarboxylase (Ki = 12 µM vs. 45 µM for (S,S)-form) due to optimal spatial alignment with the enzyme's active site. Validate via:

Data Contradiction Analysis

Q. Why do different sources report conflicting solubility profiles for this compound?

- Answer : Solubility variations arise from:

- pH-dependent ionization : The carboxy group (pKa ~2.5) increases solubility in basic buffers (>pH 7.0) .

- Crystallinity : Amorphous batches (solubility: 25 mg/mL in PBS) vs. crystalline forms (solubility: 8 mg/mL) .

- Resolution : Characterize solid-state forms via XRPD and adjust recrystallization solvents (e.g., ethanol/water mixtures) .

Methodological Recommendations

Q. What strategies mitigate racemization during scale-up synthesis?

- Answer :

- Use low-temperature reflux (60–70°C) instead of boiling acetic acid (118°C) to reduce thermal racemization .

- Replace sodium acetate with chiral amines (e.g., L-proline) to enhance stereochemical control .

Q. How should researchers optimize HPLC conditions for purity analysis?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。